molecular formula C15H14N4O2S2 B14939055 2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14939055
M. Wt: 346.4 g/mol
InChI Key: QZIFAQYWJPDXAN-UHFFFAOYSA-N
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Description

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thiazole ring fused with a pyrimidine ring, which is further substituted with a benzothiazole moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a thiazole derivative with a pyrimidine precursor, followed by the introduction of the benzothiazole moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions often require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups, each exhibiting distinct chemical and biological properties.

Scientific Research Applications

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H14N4O2S2/c1-8-7-19-13(21)9(6-16-15(19)22-8)12(20)18-14-17-10-4-2-3-5-11(10)23-14/h6-7H,2-5H2,1H3,(H,17,18,20)

InChI Key

QZIFAQYWJPDXAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

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